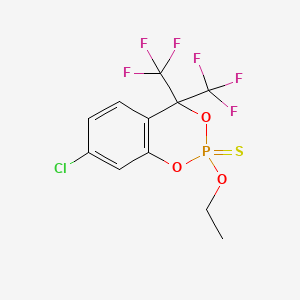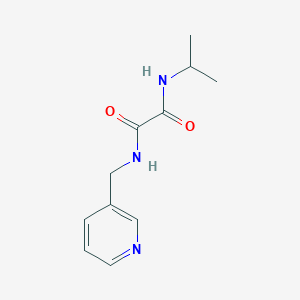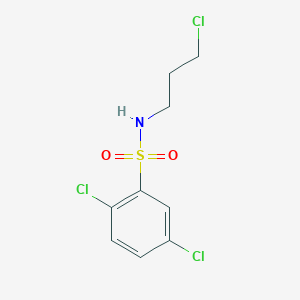![molecular formula C16H22N2O4 B11641546 N-[2-(4-Methoxy-phenyl)-ethyl]-N'-(tetrahydro-furan-2-ylmethyl)-oxalamide](/img/structure/B11641546.png)
N-[2-(4-Methoxy-phenyl)-ethyl]-N'-(tetrahydro-furan-2-ylmethyl)-oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(4-METHOXYPHENYL)ETHYL]-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE is a synthetic organic compound with a molecular formula of C14H18N2O4 This compound is characterized by the presence of a methoxyphenyl group and an oxolan-2-ylmethyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-METHOXYPHENYL)ETHYL]-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE typically involves the following steps:
Alkylation: The initial step involves the alkylation of 4-methoxyphenyl ethylamine with an appropriate alkylating agent to introduce the oxolan-2-ylmethyl group.
Amidation: The resulting intermediate is then subjected to amidation with ethanediamide under controlled conditions to form the final product.
Common reagents used in these reactions include alkyl halides for the alkylation step and coupling agents such as carbodiimides for the amidation step. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran under inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of N’-[2-(4-METHOXYPHENYL)ETHYL]-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-METHOXYPHENYL)ETHYL]-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of ethylenediamine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[2-(4-METHOXYPHENYL)ETHYL]-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[2-(4-METHOXYPHENYL)ETHYL]-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Methoxyphenyl)ethyl]-N’-(2-phenylethyl)ethanediamide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N’-[2-(4-METHOXYPHENYL)ETHYL]-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE is unique due to the presence of both a methoxyphenyl group and an oxolan-2-ylmethyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H22N2O4 |
|---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide |
InChI |
InChI=1S/C16H22N2O4/c1-21-13-6-4-12(5-7-13)8-9-17-15(19)16(20)18-11-14-3-2-10-22-14/h4-7,14H,2-3,8-11H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
TWXIEZLWQQYBBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Ethylbenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B11641474.png)
![2-{[3-cyano-4-(furan-2-yl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11641476.png)
![N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-chlorobenzenesulfonyl)piperazin-1-YL]-2-nitroaniline](/img/structure/B11641481.png)

![1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B11641483.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641487.png)
![3-({2-methoxy-4-[(Z)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11641488.png)
![2,6-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B11641494.png)

![1-(2-Methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B11641503.png)
![(3Z)-3-[(4-methoxyphenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B11641519.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11641540.png)

![3-allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11641560.png)
